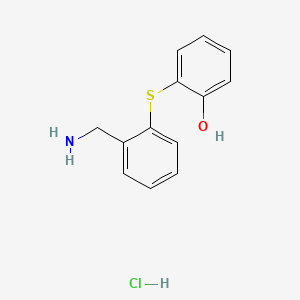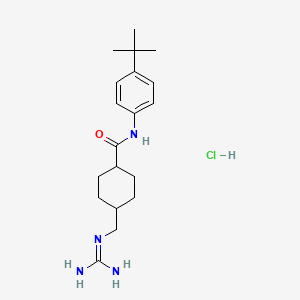
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-,monohydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring, a carboxamide group, and a substituted phenyl group. The presence of the monohydrochloride form enhances its solubility and stability in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Carboxamide Group: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a tert-butyl group and other functional groups through electrophilic aromatic substitution reactions.
Formation of the Monohydrochloride Salt: The final compound is treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the substituted phenyl group.
N-(4-(1,1-Dimethylethyl)phenyl)carboxamide: Lacks the cyclohexane ring.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is unique due to its specific combination of functional groups and its monohydrochloride form, which enhances its solubility and stability. This uniqueness contributes to its diverse applications and potential therapeutic benefits.
Propiedades
Número CAS |
148270-01-3 |
|---|---|
Fórmula molecular |
C19H31ClN4O |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N4O.ClH/c1-19(2,3)15-8-10-16(11-9-15)23-17(24)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,24)(H4,20,21,22);1H |
Clave InChI |
LJUXMROIBSORHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


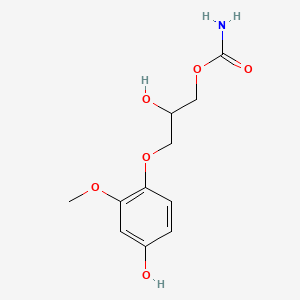
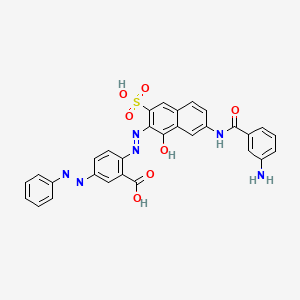
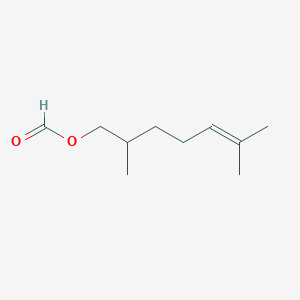
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

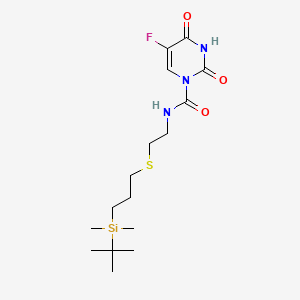

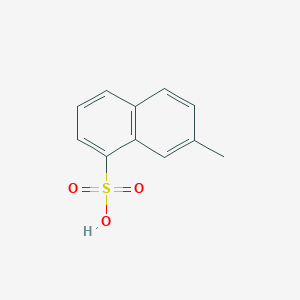
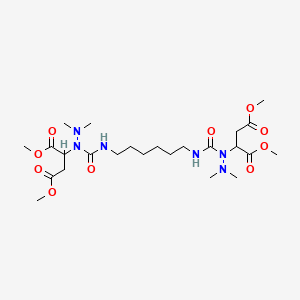

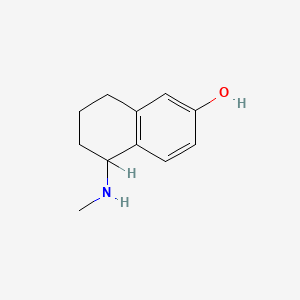
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)

